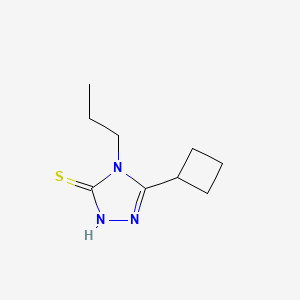

5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol

Description

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a cyclobutyl group at position 5 and a propyl chain at position 4. The 1,2,4-triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory effects . The cyclobutyl substituent introduces steric constraints and moderate lipophilicity, while the propyl chain enhances hydrophobic interactions. This compound’s synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide or alkylation of triazole-thiol precursors .

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

3-cyclobutyl-4-propyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H15N3S/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h7H,2-6H2,1H3,(H,11,13) |

InChI Key |

CODOCIROJGOBPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NNC1=S)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with propyl isothiocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced triazole derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its therapeutic potential in treating various diseases:

- Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown selective targeting of melanoma and breast cancer cells. Studies have demonstrated that triazole compounds can inhibit specific enzymes involved in cancer progression, such as tyrosine kinases .

- Antimicrobial Properties : The compound has shown promising activity against a range of bacterial strains. In vitro studies have indicated that derivatives of triazole compounds can exhibit antibacterial effects comparable to conventional antibiotics. For example, certain triazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Agricultural Applications

The potential use of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol as a fungicide has been explored:

- Fungicidal Activity : Triazole compounds are well-known for their antifungal properties. Similar compounds have been utilized in agriculture to control fungal pathogens affecting crops. The thiol group may enhance the efficacy of these compounds against specific fungal strains .

Materials Science

The unique chemical properties of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol can be leveraged in the development of new materials:

- Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific functionalities. Its ability to form stable bonds with other chemical entities makes it a valuable component in creating materials with tailored properties for various industrial applications .

Case Study 1: Anticancer Potential

A study conducted by Yang et al. synthesized several derivatives of triazoles and tested their anticancer activity against different cell lines. The results indicated that some compounds exhibited IC50 values lower than those of standard chemotherapeutics, highlighting the potential of triazoles in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of triazole derivatives and evaluated their effectiveness against common bacterial strains. The findings revealed that certain derivatives had antibacterial activity comparable to that of established antibiotics like gentamicin and ciprofloxacin .

Mechanism of Action

The mechanism of action of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol and its analogs:

Key Research Findings and Trends

Substituent Impact: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., phenyl, thienyl) enhance π-π stacking in enzyme binding, while aliphatic groups (e.g., cyclobutyl, propyl) improve membrane permeability . Amino Modifications: Introduction of amino groups (e.g., benzyl(methyl)amino) enhances solubility and bioavailability but may reduce metabolic stability .

Ethyl/propyl chains at position 4 balance lipophilicity and pharmacokinetic properties .

Biological Activity

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities. Additionally, it includes data tables summarizing research findings and case studies that highlight its potential applications.

Molecular Formula: C9H15N3S

Molecular Weight: 197.30 g/mol

CAS Number: 1552010-37-3

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

The compound's mechanism of action involves disrupting the synthesis of ergosterol in fungal cell membranes and inhibiting bacterial cell wall synthesis, leading to cell death .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. In vitro assays have shown that 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol can inhibit the proliferation of various cancer cell lines.

| Cell Line | Cell Viability (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Hep-G2 (liver cancer) | 11.72 ± 0.53 | 55.40 |

| MCF-7 (breast cancer) | 18.92 ± 1.48 | 42.30 |

| A549 (lung cancer) | 12.93 ± 0.55 | 50.10 |

The structure–activity relationship (SAR) indicates that specific substitutions on the triazole ring enhance cytotoxicity against liver cancer cells . The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

Triazoles have also been studied for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in animal models of arthritis.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 120 | 60 |

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of various triazoles revealed that derivatives similar to 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Cancer Cell Line Evaluation : In a comparative analysis with standard chemotherapeutic agents like doxorubicin, this compound demonstrated comparable efficacy against Hep-G2 cells, suggesting its potential as a lead compound for further development .

Q & A

Q. How can synthetic routes for 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol be optimized to improve yield and purity?

- Methodological Answer : Optimization involves selecting appropriate solvents and reaction conditions. For example, alkylation reactions of triazole-thiol derivatives show higher yields in methanol or propan-2-ol due to better solubility of intermediates . Key steps include:

- Acylation and hydrazinolysis of starting reagents (e.g., indole-3-butanoic acid derivatives) to form hydrazide intermediates.

- Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization under reflux conditions .

- Microwave-assisted synthesis (e.g., 400 MHz, DMSO-d₆) can reduce reaction time and improve regioselectivity .

- Purification via high-performance liquid chromatography (HPLC) with diode-array detection ensures compound individuality .

Q. What analytical techniques are critical for confirming the structure of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : Multimodal characterization is required:

- ¹H NMR spectroscopy (400 MHz, DMSO-d₆) identifies proton environments, such as cyclobutyl and propyl substituents .

- Elemental analysis (CHNS mode) validates stoichiometry and purity (e.g., deviations <0.4%) .

- IR spectrophotometry confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .

- LC-MS with electrospray ionization (ESI) provides molecular ion peaks and fragmentation patterns .

Q. How can in vitro antimicrobial activity of this compound be systematically evaluated?

- Methodological Answer : Follow standardized protocols:

- Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Fungal susceptibility testing (e.g., C. albicans) using Sabouraud dextrose agar .

- Positive controls : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) .

- Data interpretation : MIC ≤8 µg/mL indicates high potency .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and binding affinity of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : Combine density-functional theory (DFT) and molecular docking:

- DFT calculations (B3LYP/6-31G* basis set) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

- Molecular docking (AutoDock Vina) against target proteins (e.g., lanosterol 14-α-demethylase PDB:3LD6) evaluates binding modes and affinity scores (ΔG ≤-8 kcal/mol suggests strong inhibition) .

- ADME analysis (SwissADME) predicts pharmacokinetic properties like bioavailability and blood-brain barrier penetration .

Q. How do substituents (cyclobutyl, propyl) influence the compound’s biological activity and stability?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Cyclobutyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .

- Propyl chain : Modulates steric effects; longer alkyl chains may increase metabolic stability but reduce target specificity .

- Comparative assays : Test analogs (e.g., phenyl, pyridyl substituents) to correlate substituent effects with MIC values .

- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes .

Q. What experimental approaches resolve contradictions in regioselectivity during alkylation of the triazole-thiol scaffold?

- Methodological Answer : Address discrepancies via:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor S-alkylation, while protic solvents (ethanol) may lead to N-alkylation .

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

- Isotopic labeling : ¹³C NMR confirms alkylation sites by tracking shifts in carbon environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.